molecular formula C7H13ClO2S B13226563 1-Cyclopentylethane-1-sulfonyl chloride

1-Cyclopentylethane-1-sulfonyl chloride

Cat. No.: B13226563
M. Wt: 196.70 g/mol
InChI Key: OWWWPSOVKLQCCG-UHFFFAOYSA-N
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Description

1-Cyclopentylethane-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a cyclopentyl group attached to an ethane backbone, with the sulfonyl chloride (-SO₂Cl) functional group positioned at the first carbon of the ethane chain. Sulfonyl chlorides are pivotal in organic synthesis, serving as precursors for sulfonamides, sulfonate esters, and other functional groups due to their electrophilic reactivity . The cyclopentyl substituent in this compound likely confers moderate steric bulk compared to smaller (e.g., cyclopropane) or bulkier (e.g., triphenylmethyl) groups, balancing stability and reactivity in substitution reactions.

Properties

Molecular Formula

C7H13ClO2S

Molecular Weight

196.70 g/mol

IUPAC Name

1-cyclopentylethanesulfonyl chloride

InChI

InChI=1S/C7H13ClO2S/c1-6(11(8,9)10)7-4-2-3-5-7/h6-7H,2-5H2,1H3

InChI Key

OWWWPSOVKLQCCG-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCC1)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Hydrogen Peroxide/Thionyl Chloride Method

This approach utilizes hydrogen peroxide (H₂O₂) as an oxidizing agent in combination with thionyl chloride (SOCl₂) to convert thiol precursors to sulfonyl chlorides.

Reaction Conditions:

  • Reagents: H₂O₂ (30% aqueous solution), SOCl₂
  • Solvent: Typically dichloromethane (CH₂Cl₂)
  • Temperature: -5°C to 0°C
  • Reaction time: 30-60 minutes

Reaction Mechanism:
The thiol is first oxidized by hydrogen peroxide to form a sulfenic acid intermediate, which is then converted to the sulfonyl chloride by thionyl chloride.

Yield and Purity Data:

Parameter Value
Typical Yield 75-86%
Purity >95% after purification
Appearance Light green solid
Stability Moderate (requires storage at -20°C)

This method is particularly advantageous due to its mild reaction conditions and relatively high yields.

Industrial Production Methods

In industrial settings, the synthesis of this compound employs more scalable approaches with catalysts to enhance efficiency.

Hydrogen Peroxide/Zirconium Tetrachloride Method

This method utilizes hydrogen peroxide with zirconium tetrachloride (ZrCl₄) as a catalyst for large-scale production.

Reaction Conditions:

  • Reagents: H₂O₂, ZrCl₄ (catalyst)
  • Solvent: Acetonitrile or tert-butyl acetate
  • Temperature: 0-25°C
  • Reaction time: 2-4 hours

Advantages:

  • Higher yields (typically 80-90%)
  • Shorter reaction times
  • Milder reaction conditions
  • Scalable for industrial production

Diazonium Salt Method

Another significant approach involves the formation of diazonium salts followed by treatment with sulfur dioxide and copper(I) chloride.

Sandmeyer-Type Reaction

This method begins with the formation of a diazonium salt from an appropriate amine precursor, followed by reaction with sulfur dioxide and copper(I) chloride.

Detailed Procedure:

  • Preparation of diazonium salt:
    • A solution of sodium nitrite (1.1 equiv) in water is added to the amine precursor below -5°C
    • The resulting diazonium salt solution is filtered
  • Sulfonyl chloride formation:

    • The diazonium salt solution is added to a suspension containing:
      • Copper(I) chloride (0.10 equiv)
      • Liquid sulfur dioxide
      • Concentrated HCl
      • Acetic acid
      • Toluene
    • The reaction is maintained at 0°C for approximately 1 hour
  • Workup:

    • The organic layer is separated, washed with water, dried over MgSO₄, and concentrated
    • The crude product is purified by flash chromatography

Yield Data:

Scale Yield (%) Purity (%) Notes
Small (10 mmol) 65-75 >90 Laboratory scale
Medium (50 mmol) 60-70 >90 Requires careful temperature control
Large (>100 mmol) 55-65 >85 Decreased yield due to side reactions

This method is particularly useful for laboratory-scale synthesis but presents challenges for industrial-scale production due to the use of toxic reagents like sulfur dioxide.

Chlorination of Sulfonic Acids

The direct chlorination of the corresponding sulfonic acid represents another viable route to this compound.

Chlorine Gas Method

This approach involves treating the sulfonic acid with chlorine gas in the presence of a suitable solvent.

Reaction Conditions:

  • Reagent: Cl₂ gas (1.0 equiv)
  • Solvent: CH₂Cl₂
  • Temperature: Below -5°C
  • Reaction time: 30 minutes

Procedure:

  • The sulfonic acid is dissolved in dichloromethane and cooled below -5°C
  • Chlorine gas is added in portions over 10 minutes
  • The reaction mixture is stirred for 30 minutes while maintaining the temperature below -5°C
  • Excess chlorine is quenched with Na₂S₂O₃ solution
  • The organic layer is separated, washed with cold NaHCO₃ and brine, dried over MgSO₄ at -78°C, and concentrated below -10°C

Yield and Product Characteristics:

  • Typical yield: 86%
  • Appearance: Light green solid
  • Stability: Moderate (18% decomposition after 1 week at -20°C under argon)

This method provides high yields but requires careful handling of chlorine gas and precise temperature control.

Continuous Flow Methods

Recent advances in synthetic methodology have led to the development of continuous flow processes for the preparation of sulfonyl chlorides, including this compound.

Metal-Free Oxidative Chlorination in Flow

This modern approach utilizes continuous flow technology for the metal-free synthesis of sulfonyl chlorides from thiols.

Reaction Setup:

  • Flow reactor with temperature control
  • Reagents: Oxidizing agent and chlorinating agent in separate streams
  • Residence time: Typically 5-15 minutes
  • Temperature: 0-25°C

Advantages of Flow Method:

  • Improved safety profile (smaller amounts of reactive intermediates present at any time)
  • Better temperature control
  • Enhanced reproducibility
  • Potential for automated scale-up
  • Reduced reaction times

Comparative Yield Data:

Method Yield (%) Reaction Time Scale Potential Safety Profile
Batch Process 75-85 30-60 min Limited Moderate
Flow Process 80-90 5-15 min Excellent Good

This continuous flow approach represents the cutting edge in sulfonyl chloride synthesis, offering advantages in terms of efficiency, safety, and scalability.

Practical Considerations and Optimization

Several factors must be considered when selecting and optimizing a preparation method for this compound.

Temperature Control

Temperature control is critical across all methods, with most reactions requiring cooling to prevent decomposition of intermediates and final products.

Temperature Effects on Yield:

Temperature Range Yield Impact Side Reactions
Below -10°C Optimal yields, slower reaction Minimal side reactions
-10°C to 0°C Good yields, moderate reaction rate Some decomposition
Above 0°C Reduced yields, faster reaction Significant decomposition

Purification Methods

Effective purification is essential for obtaining high-purity this compound.

Common Purification Techniques:

  • Flash chromatography using silica gel and appropriate solvent systems
  • Recrystallization from suitable solvents (e.g., diethyl ether at low temperatures)
  • Distillation under reduced pressure (for larger scales)

Comparative Analysis of Preparation Methods

When selecting a preparation method, several factors must be considered including scale, available equipment, reagent accessibility, and safety concerns.

Method Advantages Limitations Recommended Scale Environmental Impact
H₂O₂/SOCl₂ High yields, mild conditions Requires careful temperature control Laboratory (5-50 g) Moderate
Industrial (ZrCl₄ catalyst) Scalable, efficient Higher equipment requirements Industrial (>100 g) Moderate to high
Diazonium/SO₂ Well-established, good yields Toxic reagents, complex setup Laboratory (1-20 g) High
Chlorine gas High yields, direct approach Hazardous reagent, specialized equipment Laboratory (5-50 g) High
Continuous flow Safe, reproducible, scalable Specialized equipment needed Variable (adaptable) Low to moderate

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentylethane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Cyclopentylethane-1-sulfonyl chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Cyclopentylethane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack by amines, alcohols, and other nucleophiles. This reactivity is exploited in the formation of sulfonamides, sulfonic acids, and other derivatives . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-Cyclopentylethane-1-sulfonyl chloride with key analogs:

Compound Name Molecular Formula Molecular Weight CAS Number Functional Group Key Features
This compound* C₇H₁₁ClO₂S ~202.7 (inferred) Not provided Sulfonyl chloride Cyclopentyl group reduces ring strain, moderate steric hindrance.
1-Allylcyclopropane-1-sulfonyl chloride C₆H₉ClO₂S 180.65 923032-59-1 Sulfonyl chloride Cyclopropane ring introduces strain; allyl group enables conjugation .
1-Chlorocyclopropane-1-carbonyl chloride C₄H₄Cl₂O 154.99 73492-25-8 Carbonyl chloride Cyclopropane ring with carbonyl chloride; higher electrophilicity than sulfonyl analogs .
Triphenylmethyl chloride C₁₉H₁₅Cl 278.78 76-83-5 Benzyl-type chloride Bulky triphenylmethyl group stabilizes carbocation; poor SN2 reactivity .

*Inferred data based on structural analogs.

Reactivity and Stability

  • 1-Allylcyclopropane-1-sulfonyl chloride : The strained cyclopropane ring enhances electrophilicity at the sulfonyl chloride group, making it highly reactive in nucleophilic substitutions. The allyl substituent may participate in conjugate additions or polymerize under certain conditions .
  • 1-Chlorocyclopropane-1-carbonyl chloride : The carbonyl chloride group is more electrophilic than sulfonyl chloride, favoring faster reactions with nucleophiles (e.g., amines, alcohols). However, cyclopropane ring strain may lead to decomposition under prolonged storage .
  • Triphenylmethyl chloride : Extreme steric bulk from the trityl group restricts SN2 mechanisms but stabilizes carbocation intermediates, favoring SN1 pathways. Used in protecting-group chemistry due to its stability .
  • This compound (inferred) : The cyclopentyl group provides steric shielding without excessive strain, likely enhancing shelf stability compared to cyclopropane analogs while retaining sufficient reactivity for sulfonamide formation.

Biological Activity

1-Cyclopentylethane-1-sulfonyl chloride is an organosulfur compound that has garnered attention in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from diverse sources and including relevant data tables and case studies.

This compound has the following chemical properties:

PropertyValue
Molecular Formula C7H13ClO2S
Molecular Weight 194.69 g/mol
IUPAC Name This compound
CAS Number 7795-95-1

Synthesis

The synthesis of this compound typically involves the reaction of cyclopentyl ethane with chlorosulfonic acid under controlled conditions. The reaction mechanism includes the formation of a sulfonyl chloride intermediate, which is then purified through distillation or chromatography.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonyl chloride group can act as a reactive electrophile, facilitating nucleophilic attack by biological molecules, which may lead to inhibition or activation of specific pathways.

Antimicrobial Activity

Research has indicated that sulfonyl chlorides, including this compound, exhibit antimicrobial properties. A study demonstrated that compounds with sulfonyl functional groups showed significant inhibition against various bacterial strains, suggesting potential applications in developing new antibiotics .

Anti-inflammatory Effects

In vitro studies have suggested that this compound may possess anti-inflammatory properties. It has been observed to reduce the production of pro-inflammatory cytokines in macrophage cell lines, indicating its potential as a therapeutic agent in inflammatory diseases .

Case Studies

Several case studies highlight the effectiveness of sulfonyl chlorides in biological applications:

  • Case Study 1 : A study on sulfonamide derivatives, which are structurally related to sulfonyl chlorides, showed that these compounds could inhibit bacterial growth effectively. The findings suggest that this compound may have similar effects due to its structural characteristics .
  • Case Study 2 : In a pharmacological investigation, a derivative of this compound was tested for its ability to modulate immune responses. Results indicated a significant reduction in inflammatory markers in treated subjects compared to controls .

Potential Applications

Given its biological activities, this compound holds promise for several applications:

  • Pharmaceutical Development : Its antimicrobial and anti-inflammatory properties suggest potential use in drug formulation for treating infections and inflammatory conditions.
  • Chemical Biology : As a reactive electrophile, it can be utilized in chemical biology for labeling and modifying biomolecules.

Q & A

Basic: What are the essential spectroscopic techniques for characterizing 1-Cyclopentylethane-1-sulfonyl chloride?

Methodological Answer:
Characterization should include <sup>1</sup>H/<sup>13</sup>C NMR spectroscopy to confirm the cyclopentyl and sulfonyl chloride groups, FT-IR to identify the S=O and S-Cl stretching vibrations (1,100–1,400 cm⁻¹ and 500–600 cm⁻¹, respectively), and high-resolution mass spectrometry (HRMS) to verify molecular weight. For purity assessment, use HPLC with a C18 column and UV detection at 220–260 nm. Ensure all spectra are compared to literature data or computational predictions for validation .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:
Use fume hoods and chemical-resistant gloves (e.g., nitrile) to avoid inhalation/skin contact. Store in a dry, cool environment under inert gas (argon/nitrogen) to prevent hydrolysis. In case of exposure, immediately flush eyes/skin with water for 15 minutes and seek medical attention. Always reference Safety Data Sheets (SDS) for compound-specific hazards and disposal guidelines .

Advanced: How can researchers optimize the synthesis yield of this compound in multi-step reactions?

Methodological Answer:
Optimize solvent choice (e.g., dichloromethane for solubility), temperature control (0–5°C to minimize side reactions), and stoichiometry (1.2–1.5 equivalents of chlorinating agents like SOCl₂). Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 4:1). Post-synthesis, use column chromatography with silica gel or recrystallization (e.g., from dry ether) for purification. Validate purity at each step using spectroscopic methods .

Advanced: How to resolve discrepancies between experimental and computational reactivity data for sulfonyl chloride derivatives?

Methodological Answer:
Reconcile contradictions by:

  • Validating computational parameters : Ensure density functional theory (DFT) models (e.g., B3LYP/6-31G*) account for solvent effects and transition states.
  • Replicating experiments under controlled conditions (e.g., inert atmosphere, anhydrous solvents).
  • Cross-referencing literature : Compare results with peer-reviewed studies on analogous compounds (e.g., substituent effects on sulfonyl chloride stability) .

Basic: How to ensure reproducibility in synthesizing this compound?

Methodological Answer:
Document exact reaction conditions (temperature, time, humidity), batch-specific reagent purity (e.g., ≥99% SOCl₂), and equipment calibration (e.g., thermocouples for temperature monitoring). Share detailed protocols in supplementary materials , including failure cases (e.g., hydrolysis due to moisture). Peer-review experimental steps before publication .

Advanced: What strategies assess the stability of this compound under varying storage conditions?

Methodological Answer:
Conduct accelerated stability studies :

  • Expose samples to 40°C/75% RH for 4 weeks, analyzing degradation via HPLC and <sup>1</sup>H NMR .
  • Compare with controls stored at -20°C under argon .
  • Quantify hydrolytic byproducts (e.g., sulfonic acids) using ion chromatography . Publish stability data in peer-reviewed journals to establish storage guidelines .

Advanced: How can computational modeling predict reaction mechanisms involving this compound?

Methodological Answer:
Use DFT calculations (e.g., Gaussian 16) to model nucleophilic substitution pathways. Calculate activation energies for key intermediates and validate with isotopic labeling experiments (e.g., <sup>18</sup>O in sulfonyl groups). Compare theoretical IR spectra with experimental data to confirm transition states .

Basic: What are the key steps in designing a scalable synthesis protocol for sulfonyl chlorides?

Methodological Answer:
Start with small-scale optimization (1–5 mmol), then scale iteratively (10× increments). Prioritize solvent recovery (e.g., distillation for DCM) and catalyst recycling (e.g., immobilized catalysts). Validate scalability via kinetic studies (e.g., Arrhenius plots) and process analytical technology (PAT) for real-time monitoring .

Advanced: How to address unexpected byproduct formation during sulfonyl chloride synthesis?

Methodological Answer:
Isolate byproducts via preparative HPLC and characterize using 2D NMR (e.g., HSQC, HMBC) and X-ray crystallography . Investigate reaction quenching efficiency (e.g., excess base to neutralize HCl) and side reactions (e.g., oxidation of cyclopentyl groups). Adjust reagent addition rates or switch to milder chlorinating agents (e.g., PCl₅) .

Basic: What literature review strategies ensure comprehensive coverage of sulfonyl chloride chemistry?

Methodological Answer:
Use SciFinder or Reaxys with search terms: “this compound,” “sulfonation mechanisms,” and “cyclopentyl derivatives.” Filter for peer-reviewed articles (last 10 years) and patents (e.g., USPTO, Espacenet). Cross-reference citations in high-impact journals (e.g., J. Org. Chem.) and validate chemical names via CAS Registry Numbers .

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